Diafenthiuron (Impurity)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

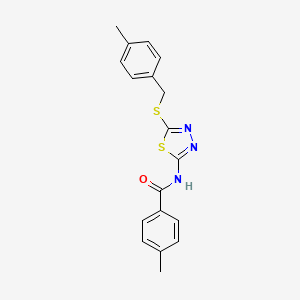

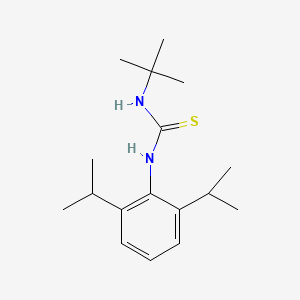

Diafenthiuron is a chemical compound belonging to the thiourea group. It is primarily used as an insecticide and acaricide, effective against a variety of pests such as aphids, whiteflies, and mites . Diafenthiuron is known for its broad-spectrum activity and is used in agriculture to protect crops like cotton, fruit trees, and ornamentals .

準備方法

The synthesis of diafenthiuron involves multiple steps, including bromination, etherification, and thiourea formation. One method combines these steps into a continuous reaction to produce the intermediate 2,6-diisopropyl-4-phenoxyphenylthiourea, which is then converted into diafenthiuron through pyrolysis and amine reactions . Another method involves using raw materials such as 2,6-isopropylaniline, 4-toluenesulfonyl chloride, phenol, and N-diisopropylethylamine .

化学反応の分析

Diafenthiuron undergoes various chemical reactions, including oxidation and reduction. It is photochemically or metabolically transformed into a highly reactive metabolite, diafenthiuron carbodiimide, which covalently binds to microsomal glucose-6-phosphate translocase . Common reagents used in these reactions include P450 monooxygenases and FAD monooxygenases . The major products formed from these reactions are non-toxic metabolites .

科学的研究の応用

Diafenthiuron is widely used in scientific research for its insecticidal properties. It is employed in the study of pest control in agriculture, particularly for crops like tea, cabbage, and chili . Additionally, diafenthiuron impurities are used in pharmaceutical research for product development, quality control, and method validation .

作用機序

Diafenthiuron exerts its effects by inhibiting mitochondrial ATP synthase, leading to impaired mitochondrial function in target pests . Its highly reactive metabolite, diafenthiuron carbodiimide, binds to the mitochondrial ATPase and porin, inhibiting ATP production . This disruption of energy production ultimately leads to the death of the pests.

類似化合物との比較

Diafenthiuron is unique among thiourea-based insecticides due to its broad-spectrum activity and ability to control pests with serious drug resistance . Similar compounds include other thiourea-based insecticides like chlorfenapyr and fenpyroximate . diafenthiuron’s specific mechanism of action and its effectiveness against a wide range of pests make it a valuable tool in pest management.

特性

分子式 |

C17H28N2S |

|---|---|

分子量 |

292.5 g/mol |

IUPAC名 |

1-tert-butyl-3-[2,6-di(propan-2-yl)phenyl]thiourea |

InChI |

InChI=1S/C17H28N2S/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(20)19-17(5,6)7/h8-12H,1-7H3,(H2,18,19,20) |

InChIキー |

VKVCKYFGVDCTAK-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)

![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)

![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)

![(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B14866831.png)